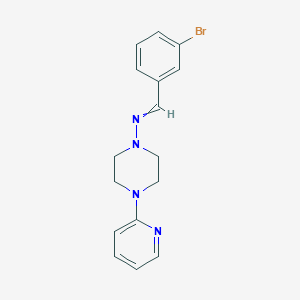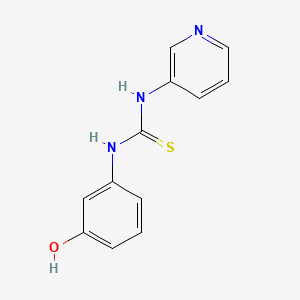
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromobenzylidene group attached to a pyridinylpiperazine moiety, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine typically involves the reaction of 3-bromobenzaldehyde with 4-pyridin-2-ylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell survival pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-(3-bromobenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Another compound with a bromobenzylidene group, but with different substituents on the pyrazole ring.
1-benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one: A compound with dual bromobenzylidene groups, showing different biological activities.
Uniqueness
N-(3-bromobenzylidene)-4-pyridin-2-ylpiperazin-1-amine is unique due to its specific combination of a bromobenzylidene group with a pyridinylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c17-15-5-3-4-14(12-15)13-19-21-10-8-20(9-11-21)16-6-1-2-7-18-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRPTDMMSNZRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N,1-dimethyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-amine](/img/structure/B5520490.png)
![(1S,5R)-6-(cyclobutylmethyl)-3-(2-ethylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520497.png)
![N'-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]-3-PHENYLPROPANEHYDRAZIDE](/img/structure/B5520516.png)
![(NE)-N-[[3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520523.png)
![N'-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B5520531.png)

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5520559.png)
![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)
![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)
